
(3-(4-Bromobutoxy)propyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Bromobutoxy)propyl)benzene: is an organic compound with the molecular formula C13H19BrO. It is a derivative of benzene, where a propyl group is substituted with a 4-bromobutoxy group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Bromobutoxy)propyl)benzene typically involves the reaction of 3-(propyl)benzene with 4-bromobutanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (3-(4-Bromobutoxy)propyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux.
Oxidation: Potassium permanganate (KMnO4), water, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), ether, low temperature.
Major Products Formed:
Substitution: (3-(4-Hydroxybutoxy)propyl)benzene, (3-(4-Alkoxybutoxy)propyl)benzene.
Oxidation: (3-(4-Oxobutoxy)propyl)benzene.
Reduction: (3-(Butoxy)propyl)benzene.
Applications De Recherche Scientifique
Chemistry: (3-(4-Bromobutoxy)propyl)benzene is used as a building block in the synthesis of more complex organic molecules. It is employed in the preparation of polymers, surfactants, and other specialty chemicals .
Biology: In biological research, this compound can be used as a linker or spacer in the design of bioactive molecules and drug conjugates. It helps in studying the structure-activity relationships of various bioactive compounds .
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates. It may also be used in the development of diagnostic agents .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants. It is also used in the manufacture of electronic materials and specialty polymers .
Mécanisme D'action
The mechanism of action of (3-(4-Bromobutoxy)propyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids, modulating their activity and function .
Comparaison Avec Des Composés Similaires
- (3-(4-Chlorobutoxy)propyl)benzene
- (3-(4-Iodobutoxy)propyl)benzene
- (3-(4-Fluorobutoxy)propyl)benzene
Comparison:
- (3-(4-Bromobutoxy)propyl)benzene is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts.
- The bromine atom also imparts different electronic and steric properties, influencing the compound’s reactivity and interaction with other molecules .
Propriétés
Formule moléculaire |
C13H19BrO |
|---|---|
Poids moléculaire |
271.19 g/mol |
Nom IUPAC |
3-(4-bromobutoxy)propylbenzene |
InChI |
InChI=1S/C13H19BrO/c14-10-4-5-11-15-12-6-9-13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2 |
Clé InChI |
ZUDRXVVJNJHULP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B14894416.png)


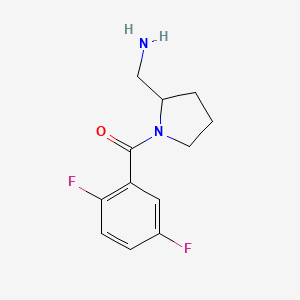
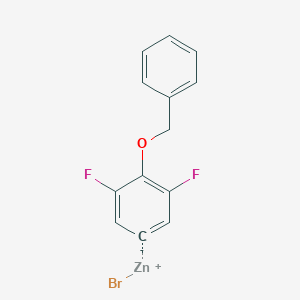
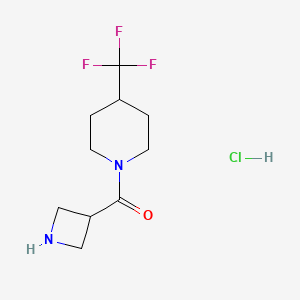
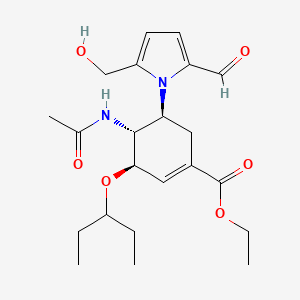
![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
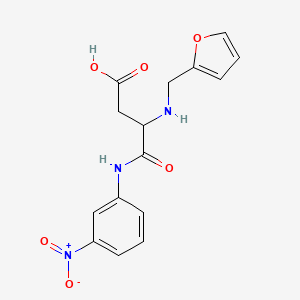
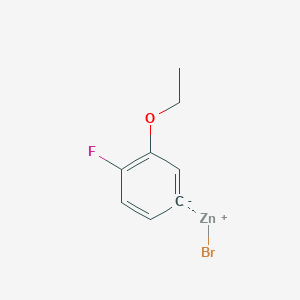
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
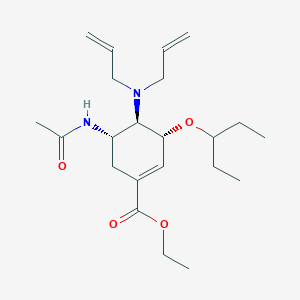
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)
